molecular formula C15H12N2O6 B11023503 N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide

N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B11023503
M. Wt: 316.26 g/mol
InChI Key: LFOWBKGWFWWTCI-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide is an organic compound with a complex structure that includes a benzodioxole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the nitration of 2-methoxyphenyl compounds followed by the formation of the benzodioxole ring. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzodioxole derivatives and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and a nitrophenyl group

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12N2O6/c1-21-12-5-3-10(17(19)20)7-11(12)16-15(18)9-2-4-13-14(6-9)23-8-22-13/h2-7H,8H2,1H3,(H,16,18)

InChI Key

LFOWBKGWFWWTCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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